1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt

Nitric Oxide Donor Pharmacokinetics Diazeniumdiolate

Non-interchangeable NONOate donors cause reproducibility issues. DEA/NO is the preferred rapid NO donor for hypoxic radiosensitization and sGC activation. Key advantages: • Half-life 2 min (37°C, pH 7.4); 1.5 mol NO/mol stoichiometry • cGMP EC50 0.38 µM - 20-fold better sGC activation than SNP • DER 2.0 at 0.1 mM in hypoxic cells; minimal cytotoxicity Supplied as white solid, ≥98% pure, with strict cold-chain handling.

Molecular Formula C4H10N3NaO2
Molecular Weight 155.13 g/mol
CAS No. 138475-09-9
Cat. No. B138246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt
CAS138475-09-9
SynonymsDEA NONOate,98%
Molecular FormulaC4H10N3NaO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCCN(CC)N(N=O)[O-].[Na+]
InChIInChI=1S/C4H10N3O2.Na/c1-3-6(4-2)7(9)5-8;/h3-4H2,1-2H3;/q-1;+1
InChIKeyUPGVGHGHHNGGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEA/NO: Rapid-Release Diazeniumdiolate Nitric Oxide Donor


1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt (CAS 138475-09-9), commonly designated DEA/NO or DEA NONOate, is a member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donors. It spontaneously dissociates in a pH-dependent, first-order process to liberate NO in aqueous solution . The compound is supplied as a white solid with >95% purity (HPLC), soluble in water and methanol, and requires storage at −20°C . Unlike many other NONOates, DEA/NO releases 1.5 moles of NO per mole of parent compound rather than the typical 2.0 moles observed for SPER/NO, DETA/NO, and MAHMA/NO, a stoichiometric distinction with practical implications for experimental NO dosing [1].

1
Workflow Rapid-release NO donor for pulse-chase and transient signaling studies
2
Selection Context 1.5 mol NO/mol stoichiometry requires dose-equivalent correction when comparing across NONOates
3
Method Fit pH-dependent release enables controlled onset at pH 5.0 for synchronized experiments

Why NONOate Half-Life and Stoichiometry Prevent Generic Substitution


Diazeniumdiolate NO donors are not functionally interchangeable despite their shared chemical backbone. Members of the NONOate family differ dramatically in NO-release half-life—ranging from seconds (Proli NONOate, ~1.8 s) to hours (DETA NONOate, ~20 h)—and in stoichiometric NO yield (1.5 vs. 2.0 mol NO/mol) [1]. These parameters directly govern the temporal profile and total NO load delivered in an experimental system. Substituting DEA/NO (t½ = 2 min, 1.5 mol NO/mol) with a longer-lived analog such as SPER/NO (t½ = 39 min, 2.0 mol NO/mol) fundamentally alters the kinetics of cGMP accumulation, the degree of soluble guanylyl cyclase activation, and the cytotoxicity profile in both aerobic and hypoxic conditions [1][2]. The quantitative evidence below demonstrates that procurement decisions based solely on “NONOate class” without attention to these parameters will compromise experimental reproducibility and mechanistic interpretation.

Half-Life Release kinetics differ widely among NONOates; substituting a 2-min donor with a 39-min or 20-h analog may shift the temporal NO profile and cGMP accumulation dynamics.
Stoichiometry DEA/NO yields 1.5 mol NO/mol, not the typical 2.0 mol/mol. Equimolar replacement with SPER/NO or DETA/NO introduces a 25% difference in total NO load, affecting dose-response interpretation.
cGMP Context cGMP stimulation potency and sGC activation magnitude are donor-specific; generic NONOate substitution may confound pathway dissection and obscure tissue-specific regulation patterns.

DEA/NO Quantitative Evidence vs. Closest Comparators


NO-Release Half-Life Comparison Across NONOate Donors

DEA/NO decomposes with a half-life of 2 min at 37°C and pH 7.4 (16 min at 22–25°C) [1][2]. This is 19.5-fold faster than the structurally related NONOate SPER/NO (t½ = 39 min at 37°C) and approximately 600-fold faster than DETA/NO (t½ = 20 h at 37°C), while being 2-fold slower than the shortest-lived member MAHMA/NO (t½ = 1 min) [1][3]. The half-life is pH-dependent: dissociation is essentially instantaneous at pH 5.0, providing experimental control over NO release onset [2].

NO-Release Half-Life
Head-to-head
DEA/NO: 2 min (37°C)
SPER/NO: 39 min
DETA/NO: 20 h
MAHMA/NO: 1 min
Rapid-release profile supports transient NO signaling studies
16 min at 22–25°C; pH-dependent (instantaneous at pH 5.0)
Nitric Oxide Donor Pharmacokinetics Diazeniumdiolate

NO Stoichiometric Yield vs. Other Diazeniumdiolates

DEA/NO liberates 1.5 moles of NO per mole of parent compound [1]. In contrast, the majority of structurally related NONOates—including SPER/NO, DETA/NO, MAHMA/NO, PAPA/NO, and Proli/NO—release 2.0 moles of NO per mole [1]. Sulpho NONOate releases 0 mol/mol, representing a fully NO-depleted control [1]. This 25% lower NO yield per mole means that equimolar dosing of DEA/NO versus SPER/NO will deliver different total NO loads, an often-overlooked variable in cross-study comparisons.

NO Stoichiometry
Head-to-head
1.5 mol NO / mol DEA/NO
2.0 mol NO / mol (most others)
Stoichiometry correction required for dose-equivalent comparisons
25% lower yield vs. SPER/NO, DETA/NO, MAHMA/NO
Nitric Oxide Stoichiometry Experimental Dosing Diazeniumdiolate

cGMP Stimulation Potency in Chromaffin Cells

In a head-to-head comparison of four NO donors in bovine chromaffin cells, DEA/NO was the most potent stimulator of intracellular cGMP accumulation, with an EC50 of 0.38 ± 0.02 µM [1]. The other donors tested—spermine NONOate (SPER/NO), S-nitroso-N-acetyl-D,L-penicillamine (SNAP), and sodium nitroprusside (SNP)—all exhibited higher EC50 values [1]. The threshold concentration for DEA/NO cGMP elevation was 0.05 µM, with maximal effective concentration between 2.5 and 5 µM. A clear correlation between measured NO production and cGMP increase was observed for DEA/NO [1].

cGMP Potency
Head-to-head
EC50 = 0.38 ± 0.02 µM
Reported highest potency among tested set in chromaffin cells
Threshold 0.05 µM; max 2.5–5 µM; bovine chromaffin cells
cGMP Signaling Soluble Guanylyl Cyclase NO-donor Pharmacology

Soluble Guanylyl Cyclase Activation vs. Sodium Nitroprusside

Sodium nitroprusside (SNP), the most widely used NO donor in sGC research and formally an NO⁺ donor, was up to 20-fold less effective in stimulating sGC activity than diethylamine NONOate (DEA/NO) when compared in rat brain tissue [1]. Furthermore, DEA/NO-stimulated sGC activity varied up to 8-fold across different rat brain regions, whereas SNP-stimulated sGC activity showed a relatively even distribution, indicating that DEA/NO reveals region-specific sGC regulatory mechanisms that SNP masks [1].

sGC Activation
Head-to-head
Up to 20-fold higher Vmax vs. SNP
Supports region-specific sGC regulatory mechanism studies
Rat brain tissue; SNP (NO⁺ donor) underestimates sGC capacity
Soluble Guanylyl Cyclase cGMP NO-cGMP Signaling

Hypoxic Tumor Cell Radiosensitization Enhancement Ratio

In a direct head-to-head comparison using hypoxic SCK tumor cells, DEA/NO and SPER/NO were evaluated as radiosensitizers [1]. The drug enhancement ratios (DER) for DEA/NO at 0.1, 1.0, and 2.0 mM were 2.0, 2.3, and 3.0, respectively. The corresponding DER values for SPER/NO were 1.6, 2.3, and 2.8 [1]. At the lowest concentration tested (0.1 mM), DEA/NO achieved a 25% higher DER (2.0 vs. 1.6), indicating greater radiosensitizing potency at low concentrations. Aerobic cells were not radiosensitized by either compound, confirming the hypoxia-selective mechanism [1].

Hypoxic DER
Head-to-head
DER: 2.0 (0.1 mM) → 3.0 (2.0 mM)
Low-concentration radiosensitization context reported
SCK tumor cells, hypoxic; aerobic cells not radiosensitized
Radiosensitization Hypoxic Tumor Experimental Radiotherapy

Aerobic Cytotoxicity Profile vs. SPER/NO

In the same radiosensitization study, DEA/NO and SPER/NO exhibited distinct cytotoxicity profiles [1]. At higher concentrations (1.0–2.0 mM), SPER/NO was found to be cytotoxic in aerobic conditions but not in hypoxic conditions. In contrast, DEA/NO was only slightly toxic to cells in both aerobic and hypoxic environments [1]. This differential aerobic cytotoxicity is especially relevant because SPER/NO's oxygen-dependent toxicity can confound the interpretation of radiosensitization experiments, as the observed reduction in clonogenicity may reflect direct cytotoxicity rather than genuine radiosensitization.

Cytotoxicity
Head-to-head
DEA/NO: slight in both O₂ conditions
SPER/NO: aerobic-selective cytotoxicity
Cleaner NO-donor tool for normoxic experimental contexts
Qualitative difference; 0.1–2.0 mM
Cytotoxicity NO Donor Safety Experimental Therapeutics

DEA/NO Research and Industrial Application Scenarios


Hypoxic Tumor Radiosensitization Protocols

DEA/NO is the NO donor of choice for in vitro hypoxic radiosensitization studies. It achieves a Drug Enhancement Ratio (DER) of 2.0 at 0.1 mM—25% higher than SPER/NO at the same concentration—while exhibiting only slight toxicity under both aerobic and hypoxic conditions [1]. This combination of high radiosensitizing potency and low confounding cytotoxicity makes DEA/NO the preferred reagent for dissecting NO-mediated radiosensitization mechanisms in cancer biology, particularly in protocols where selective hypoxic cell targeting must be demonstrated without aerobic cell death artifacts [1].

Soluble Guanylyl Cyclase Pathway Dissection

DEA/NO is the superior pharmacological tool for activating sGC in biochemical and cellular assays. It stimulates sGC up to 20-fold more effectively than the commonly used sodium nitroprusside (SNP) and reveals region-specific sGC regulation that SNP cannot detect [1]. With an EC50 of 0.38 µM for cGMP accumulation in chromaffin cells, DEA/NO achieves maximal pathway activation at sub-micromolar concentrations, minimizing off-target chemistry . This makes DEA/NO indispensable for sGC-targeted drug discovery programs, NO-cGMP signal transduction studies, and any protocol where the use of an NO⁺ donor (SNP) would yield misleadingly low sGC activation [1].

Rapid Kinetic Studies of Transient NO Signaling

The 2-min half-life at 37°C (pH 7.4) and near-instantaneous NO release at pH 5.0 make DEA/NO the ideal tool for generating rapid, synchronized NO bursts in vitro [1]. This temporal profile is well-matched to studies of transient NO signaling events such as vasodilation onset, platelet inhibition kinetics, and neuronal NO responses. The 1.5 mol NO/mol stoichiometry provides a predictable peak NO concentration that can be precisely calculated . For protocols requiring sustained NO exposure, DETA/NO (t½ = 20 h) should be selected instead; for intermediate duration, SPER/NO (t½ = 39 min) is appropriate [1].

Comparative NO-Donor Pharmacology Panels

When assembling a panel of NO donors for systematic pharmacological profiling, DEA/NO is the essential rapid-release member. Its distinct combination of half-life (2 min), NO stoichiometry (1.5 mol/mol), and potency (cGMP EC50 0.38 µM) provides a critical reference point against which novel NO-donating compounds can be benchmarked [1]. Including DEA/NO alongside SPER/NO (intermediate half-life) and DETA/NO (long half-life) in a screening panel enables comprehensive characterization of NO exposure duration on any biological endpoint, from gene expression to apoptosis induction.

Application
Selection Property
Validation Focus
Hypoxic cell radiosensitization studies
Low-concentration DER context
Hypoxia-selective endpoint confirmation
Soluble guanylyl cyclase pathway dissection
Reported sGC activation context
Region-specific regulation endpoint review
Transient NO signaling kinetic studies
Rapid half-life release profile
pH-dependent release timing control
NO-donor pharmacological profiling panels
Distinct NO-release temporal class
Benchmarking against novel NO donors
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